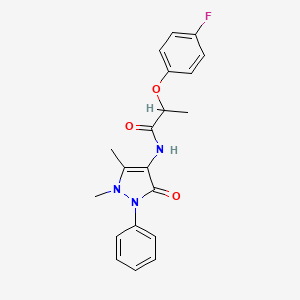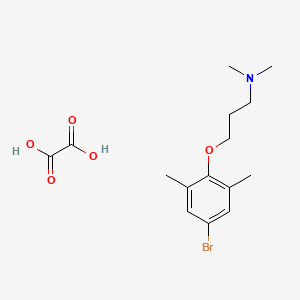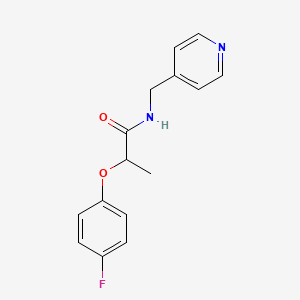![molecular formula C18H26BrNO6 B4040511 4-[4-(2-Bromophenoxy)butyl]-2,6-dimethylmorpholine;oxalic acid](/img/structure/B4040511.png)
4-[4-(2-Bromophenoxy)butyl]-2,6-dimethylmorpholine;oxalic acid
Übersicht
Beschreibung
4-[4-(2-Bromophenoxy)butyl]-2,6-dimethylmorpholine; oxalic acid is a chemical compound with the molecular formula C16H24BrNO2. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine .
Wissenschaftliche Forschungsanwendungen
Antioxidant Activity of Bromophenols
Bromophenols isolated from marine algae, such as those from Vertebrata lanosa, have been identified as potent antioxidants. These compounds, including various bromophenol derivatives, have shown significant antioxidant activity in biochemical and cellular assays. For example, the antioxidant effect of these compounds surpasses that of known antioxidants like luteolin and quercetin in certain assays, demonstrating their potential as natural antioxidants for therapeutic and industrial applications (Olsen et al., 2013).
Synthesis and Antioxidant Properties
Synthetic bromophenols, including diphenylmethane derivatives, have been developed and their antioxidant properties assessed through various in vitro assays. These synthesized compounds exhibit effective antioxidant power, indicating their utility in combating oxidative stress and potentially in the development of antioxidant therapies (Balaydın et al., 2010).
Applications in Organic Synthesis
Bromophenol compounds have been employed as intermediates in organic synthesis, including the development of novel methodologies for carbon-carbon and carbon-heteroatom bond formation. For instance, their use in palladium-catalyzed aminocarbonylation reactions highlights their versatility in synthesizing amides from aryl bromides, an important reaction in pharmaceutical and organic chemistry (Wan et al., 2002).
Hydrogen-Bonding Motifs
Research into the hydrogen-bonding motifs of compounds structurally related to 4-[4-(2-bromophenoxy)butyl]-2,6-dimethylmorpholine oxalate reveals their potential in materials science and molecular engineering. Studies on pyridinium and morpholinium hydrogen oxalates show diverse hydrogen-bonding patterns, which could inform the design of molecular assemblies and materials with specific properties (Mulrooney et al., 2018).
Sorption and Environmental Applications
The sorption behavior of phenoxy herbicides, related to bromophenols, to various soils and minerals has been extensively studied, providing insights into environmental remediation techniques. Understanding the interactions between these compounds and soil components can aid in developing strategies for mitigating the environmental impact of herbicides and related organic pollutants (Werner et al., 2012).
Vorbereitungsmethoden
The synthesis of 4-[4-(2-Bromophenoxy)butyl]-2,6-dimethylmorpholine typically involves the reaction of 2-bromophenol with 4-chlorobutyl-2,6-dimethylmorpholine under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The product is then purified using standard techniques like recrystallization .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
4-[4-(2-Bromophenoxy)butyl]-2,6-dimethylmorpholine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized products.
Reduction Reactions: Reduction of the compound can lead to the formation of corresponding reduced products.
Common reagents used in these reactions include bases like potassium carbonate, oxidizing
Eigenschaften
IUPAC Name |
4-[4-(2-bromophenoxy)butyl]-2,6-dimethylmorpholine;oxalic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BrNO2.C2H2O4/c1-13-11-18(12-14(2)20-13)9-5-6-10-19-16-8-4-3-7-15(16)17;3-1(4)2(5)6/h3-4,7-8,13-14H,5-6,9-12H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAXRSSPITDPNQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CCCCOC2=CC=CC=C2Br.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26BrNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-[2-(2,6-Dichlorophenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine;oxalic acid](/img/structure/B4040428.png)

![[2-chloro-4-[(Z)-(1-oxo-[1,3]thiazolo[3,2-a]benzimidazol-2-ylidene)methyl]phenyl] 3-methylbenzoate](/img/structure/B4040443.png)
![[4-(3-isopropylphenoxy)butyl]dimethylamine oxalate](/img/structure/B4040451.png)
![4-[4-(4-Chloro-3-ethylphenoxy)butyl]-2,6-dimethylmorpholine;oxalic acid](/img/structure/B4040455.png)

![N,N-dimethyl-2-{4-[3-(2-thienyl)propanoyl]-2-morpholinyl}ethanamine](/img/structure/B4040474.png)



![5-[4-(allyloxy)-3-methoxyphenyl]-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4040505.png)
![N-{4-[(4-benzyl-1-piperidinyl)sulfonyl]phenyl}-2-(2-fluorophenoxy)propanamide](/img/structure/B4040509.png)
![4-[2-[2-(2-Tert-butyl-5-methylphenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine;oxalic acid](/img/structure/B4040519.png)
![N,N-dimethyl-2-[2-(4-propoxyphenoxy)ethoxy]ethanamine;oxalic acid](/img/structure/B4040527.png)
